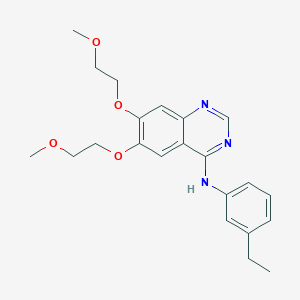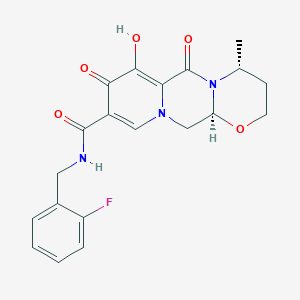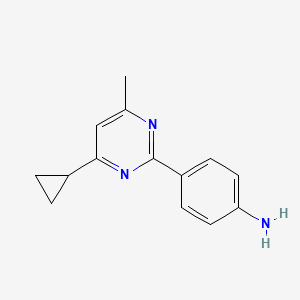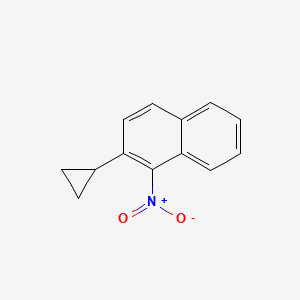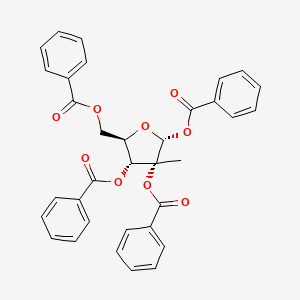
赤藓糖-β,3-二羟基-L-酪氨酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of erythro-β,3-Dihydroxy-L-tyrosine involves complex biochemical pathways. A method involves the use of tyrosine phenol-lyase for the synthesis of related amino acids, highlighting the enzymatic preparation as a critical step in producing compounds derived from L-tyrosine (Yamada & Kumagai, 1975). Additionally, synthesis can also occur through a coupled reaction of serine hydroxymethyltransferase and β-tyrosinase, showcasing an innovative method for L-tyrosine production from glycine, formaldehyde, and phenol (Lee & Hsiao, 1986).
Molecular Structure Analysis
The molecular structure of erythro-β,3-Dihydroxy-L-tyrosine and its derivatives is fundamental to understanding its biochemical functionality and potential applications. Research into β-tyrosine derivatives, such as (O-methyl)-β-tyrosine, has provided insights into the fluorescence and photophysical properties of these compounds, shedding light on their molecular behaviors (Wiczk et al., 1997).
Chemical Reactions and Properties
Erythro-β,3-Dihydroxy-L-tyrosine undergoes various chemical reactions, with its properties being significantly influenced by its stereochemical structure. Studies on tetrahydrobiopterin isomers, including erythro forms, as cofactors for tyrosine hydroxylase, reveal the impact of stereochemistry on enzyme functionality and reaction kinetics (Numata et al., 1977).
Physical Properties Analysis
The physical properties of erythro-β,3-Dihydroxy-L-tyrosine are crucial for its application and stability in various conditions. These properties can be affected by the compound’s synthesis and processing methods, influencing its application in biotechnological and medicinal fields.
Chemical Properties Analysis
Understanding the chemical properties of erythro-β,3-Dihydroxy-L-tyrosine, including reactivity, stability, and interactions with other molecules, is essential for its application in drug development and biochemical research. The enzyme tyrosine hydroxylase, which converts tyrosine to dopa, plays a vital role in determining the chemical properties and reactivity of related compounds (Nagatsu, Levitt, & Udenfriend, 1964).
科学研究应用
色素沉着和黑色素生成
对人类表皮中色素沉着调节的研究突出了 L-酪氨酸及其衍生物在黑色素生成中的关键作用。苯丙氨酸羟化酶介导的 L-苯丙氨酸向 L-酪氨酸的主动转运和周转对黑色素生成至关重要的 L-酪氨酸池有显著贡献。辅因子 6(R)-L-赤藓糖 5,6,7,8 四氢生物蝶呤 (6BH4) 在调节参与此过程的酶活性(例如酪氨酸羟化酶、苯丙氨酸羟化酶和酪氨酸酶)方面至关重要。这些见解基于对白癜风和赫尔曼斯基-帕德拉克综合征等色素沉着障碍的研究,为理解色素沉着生化途径和色素沉着障碍的潜在治疗靶点提供了基础(Schallreuter,1999)。
酶活性和生物技术应用
酪氨酸酶是一种含铜的氧化还原酶,具有广谱底物,使其成为各种应用(包括生物修复、生物传感和 L-多巴合成)中的有价值的生物催化剂。它的活性涉及单酚的邻位羟基化成二酚(甲酚酶活性)和二酚氧化成醌(儿茶酚酶活性)。这些功能突出了该酶的多功能性和工业应用潜力,强调了继续研究以优化其稳定性和可重复使用性以用于实际用途的重要性(Min 等,2019)。
治疗潜力和疾病关联
酪氨酸及其衍生物的作用延伸到治疗应用和疾病关联。例如,酪氨酸激酶抑制剂已成为治疗糖尿病的潜在新药,通过影响胰岛素抵抗和 β 细胞衰竭(2 型糖尿病的两个标志)发挥作用。了解这些作用背后的分子机制可以为糖尿病和其他代谢紊乱提供改进的治疗策略(Prada 和 Saad,2013)。
未来方向
The hydroxylation of amino acids, including erythro-β,3-Dihydroxy-L-tyrosine, has unique value in the chemical and pharmaceutical industry with antiviral, antifungal, antibacterial, and anticancer properties . The future direction of research could focus on the biosynthetic hydroxylation of aliphatic, heterocyclic, and aromatic amino acids and the application of HAAs .
属性
CAS 编号 |
34047-62-6 |
|---|---|
产品名称 |
erythro-β,3-Dihydroxy-L-tyrosine |
分子式 |
C₉H₁₁NO₅ |
分子量 |
213.19 |
同义词 |
Serine, 3-(3,4-dihydroxyphenyl)-, L-erythro- (8CI); (βS)-β,3-Dihydroxy-L-tyrosine; (+)-erythro-3,4-Dihydroxyphenylserine; L-erythro-3,4-Dihydroxyphenylserine_x000B_L-erythro-3-(3,4-Dihydroxyphenyl)serine; erythro-Dopaserine; L-Tyrosine, β,3-dihydroxy-, (β |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



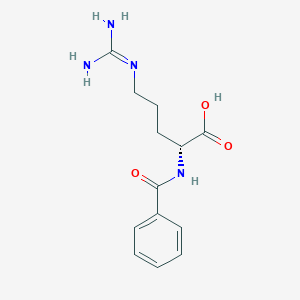
![2-[[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]-methylamino]acetic acid](/img/structure/B1145411.png)
![(1R,3R)-1-(1,3-Benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic Acid Hydrochloride](/img/structure/B1145414.png)
